molecular formula C7H7Cl3N2O B1409134 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride CAS No. 1616876-97-1

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Cat. No.: B1409134
CAS No.: 1616876-97-1
M. Wt: 241.5 g/mol
InChI Key: VSAFJFPKWGNMAY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1616876-97-1) is a high-purity chemical building block offered for research and development purposes. This compound features a molecular formula of C7H7Cl3N2O and a molecular weight of 241.50 g/mol . As a functionalized imidazopyridine, it serves as a versatile precursor in organic synthesis and medicinal chemistry. The presence of both chloro and hydroxy substituents on the fused bicyclic core allows for further derivatization, making it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the exploration of new pharmaceutical agents, particularly in the development of kinase inhibitors and other biologically active small molecules. The dihydrochloride salt form enhances its stability and solubility for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed. For specific handling and storage information, please consult the available Safety Data Sheets (SDS) for related compounds . The product requires cold-chain transportation to ensure stability and is shipped from global stock locations to support the international research community .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFJFPKWGNMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, experimentally verified data for 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is not extensively available in public literature. This guide has been constructed by leveraging the well-documented chemical principles of the core imidazo[1,2-a]pyridine scaffold, data from closely related analogues, and predictive chemical modeling. It is intended to serve as an expert guide for research and development purposes. All protocols and claims should be validated experimentally.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. It is widely recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This structural motif is present in several commercially successful drugs, demonstrating its therapeutic versatility. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent).[2] The scaffold's rigid, planar structure and its unique electronic properties make it an ideal framework for designing novel therapeutic agents targeting diverse disease areas, including cancer, infectious diseases, and neurological disorders.[3][4]

The subject of this guide, 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, is a specific derivative featuring key functional groups—a chloro substituent at the 6-position and a hydroxyl group at the 8-position—that are expected to modulate its physicochemical and pharmacological properties significantly. The dihydrochloride salt form is designed to enhance aqueous solubility, a critical factor for drug development.

Physicochemical Profile of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

The chemical properties of this molecule are dictated by the interplay of its core scaffold and substituents. The dihydrochloride salt form suggests that there are two basic centers protonated, likely the pyridine nitrogen and the imidazole nitrogen, which dramatically influences its solubility and handling properties.

Key Structural Features and Their Influence:

  • Imidazo[1,2-a]pyridine Core: A weakly basic, aromatic system. The electron distribution across the two rings makes certain positions more susceptible to either electrophilic or nucleophilic attack.

  • 6-Chloro Group: An electron-withdrawing group that influences the overall electron density of the pyridine ring, potentially affecting its pKa and reactivity. Halogen atoms are also known to modulate lipophilicity and can participate in halogen bonding, which can be critical for ligand-receptor interactions.[5]

  • 8-Hydroxyl Group: A versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can significantly increase polarity and influence metabolic pathways. As a phenol-like group on the pyridine ring, its acidity will be a key characteristic.

  • Dihydrochloride Salt: The salt form is crucial for pharmaceutical development, as it generally imparts higher aqueous solubility and stability compared to the free base, facilitating formulation and bioavailability studies.

Predicted Physicochemical Properties

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₇H₇Cl₃N₂ODerived from the structure of the dihydrochloride salt.
Molecular Weight 257.51 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid, white to off-white.Based on common properties of similar heterocyclic salts.
Aqueous Solubility HighThe dihydrochloride salt form is explicitly designed to enhance solubility in aqueous media, which is crucial for biological testing and formulation.
Predicted logP 1.5 - 2.5 (for free base)The chloro group increases lipophilicity, while the hydroxyl group decreases it. The overall value suggests moderate cell permeability for the free base. The salt form will have a much lower apparent logP.
Predicted pKa Two pKa values are expected due to the two basic nitrogens. The phenolic hydroxyl group will have an acidic pKa (approx. 8-10).The imidazo[1,2-a]pyridine core has two basic nitrogen atoms. The electron-withdrawing chloro group will slightly decrease the basicity of the ring system.

Proposed Synthetic Pathway

The synthesis of substituted imidazo[1,2-a]pyridines is well-established, most commonly proceeding via the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] A plausible route for 6-Chloroimidazo[1,2-a]pyridin-8-ol would start from a suitably substituted 2-aminopyridine.

Step-by-Step Methodology:

  • Starting Material: The synthesis would commence with 2-amino-5-chloro-3-hydroxypyridine.

  • Cyclocondensation: This aminopyridine derivative is reacted with an α-halocarbonyl compound such as chloroacetaldehyde or bromoacetaldehyde in a suitable solvent (e.g., ethanol, DMF). The reaction involves the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring.

  • Salt Formation: Upon successful synthesis and purification of the 6-Chloroimidazo[1,2-a]pyridin-8-ol free base, it is dissolved in a suitable solvent like isopropanol or ether.

  • HCl Addition: A solution of hydrochloric acid (e.g., 2M in diethyl ether or as a gas) is added dropwise with stirring.

  • Isolation: The dihydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a cold solvent, and dried under a vacuum.

Below is a diagram illustrating the proposed synthetic workflow.

Synthetic_Workflow Proposed Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride cluster_0 Core Synthesis cluster_1 Salt Formation Start 2-amino-5-chloro-3-hydroxypyridine Reagent + Chloroacetaldehyde Reaction Cyclocondensation (e.g., in Ethanol, reflux) Start->Reaction Reagent->Reaction Intermediate 6-Chloroimidazo[1,2-a]pyridin-8-ol (Free Base) Reaction->Intermediate Solvent Dissolve in Isopropanol/Ether Intermediate->Solvent HCl + 2 eq. HCl solution Precipitation Precipitation & Filtration Solvent->Precipitation HCl->Precipitation Product 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride Precipitation->Product

Caption: Proposed two-stage synthesis workflow.

Chemical Reactivity and Functionalization

The reactivity of the 6-Chloroimidazo[1,2-a]pyridin-8-ol scaffold is governed by the electronic properties of the fused ring system and its substituents. The imidazole ring is generally electron-rich, while the pyridine ring is electron-deficient.

  • C3 Position: This is typically the most nucleophilic carbon and is highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. Recent advances have also shown that the C3 position can be functionalized via radical reactions.[7]

  • C2 Position: If unsubstituted, this position can also undergo functionalization, often requiring more specific conditions or catalysts.

  • Pyridine Ring (C5, C7): These positions are less reactive towards electrophiles than the imidazole ring. Functionalization often requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a suitable handle (like a halogen) is present.[8]

  • Hydroxyl Group (C8-OH): This group can be alkylated to form ethers or acylated to form esters. It also activates the pyridine ring towards electrophilic substitution, although the directing effects would need to be considered in concert with the rest of the molecule's electronics.

Reactivity_Map cluster_nodes mol C3_label C3: Highly reactive towards electrophiles (e.g., halogenation, nitration, acylation). C3->C3_label C8O_label C8-OH: Site for O-alkylation and O-acylation. C8O->C8O_label PyRing_label Pyridine Ring (C5, C7): Amenable to metal-catalyzed cross-coupling. PyRing->PyRing_label

Caption: Key reactive sites on the core scaffold.

Potential Applications in Drug Discovery and Research

Given the broad spectrum of biological activities reported for imidazo[1,2-a]pyridine derivatives, 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride represents a promising lead for various therapeutic areas. The specific substitution pattern is key to its potential activity.

Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity. The presence of halogen atoms can enhance cytotoxicity in certain cancer cell lines.[9] The hydroxyl group could potentially interact with key residues in enzyme active sites, such as kinases.

  • Anti-Inflammatory and Antiviral Activity: Substitutions on the pyridine ring are known to influence these activities. Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of influenza virus RNA polymerase.[10]

  • Neurodegenerative Diseases: Halogenated imidazo[1,2-a]pyridines, particularly iodinated ones, have been developed as imaging agents for beta-amyloid plaques in Alzheimer's disease.[11] This suggests a potential for this scaffold to cross the blood-brain barrier and interact with CNS targets.

Potential Research Applications:

  • Screening Libraries: As a novel, functionalized heterocyclic compound, it is a valuable addition to screening libraries for identifying new biological targets.

  • Fragment-Based Drug Design: The core scaffold can serve as a starting point for building more complex molecules with tailored pharmacological profiles.

  • Chemical Biology Probes: The hydroxyl group provides a handle for attaching fluorescent tags or affinity labels to study biological pathways.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound and a hydrochloride salt, specific precautions must be taken during handling and storage.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases. The compound is acidic due to the dihydrochloride form.

  • Storage: Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14]

Emergency Spill Protocol:

In case of a spill, a clear and immediate response is critical to ensure safety.

Spill_Response_Workflow Emergency Spill Response Protocol Start Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate IMMEDIATE Assess Assess Spill Size & Risk (Consult SDS) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain Spill with Absorbent Material (Work from outside in) PPE->Contain Neutralize If safe, neutralize with a weak base (e.g., sodium bicarbonate solution) Contain->Neutralize Collect Collect Contaminated Material into a Labeled Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area (Solvent wash, then soap & water) Collect->Decontaminate Dispose Dispose of Waste via Institutional EHS Protocols Decontaminate->Dispose

Caption: Step-by-step workflow for spill management.

Disposal: All waste containing this compound must be treated as hazardous chemical waste and disposed of according to local and institutional regulations.[13]

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ([Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. ([Link])

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. ([Link])

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. ([Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ([Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. ([Link])

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ([Link])

  • 6-chloroimidazo[1,2-a]pyridin-8-ol hydrochloride - Physico-chemical Properties. ([Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ([Link])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. ([Link])

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ([Link])

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. ()
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. ([Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. ([Link])

  • Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. ([Link])

  • Synthesis of imidazo[1,2-a]pyridines. ([Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. ([Link])

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ([Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. ([Link])

Sources

Technical Guide: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-ol (CAS: 1616918-61-6), a critical scaffold in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] The protocol focuses on a convergent synthetic strategy involving the regioselective chlorination of 2-aminopyridin-3-ol followed by a cyclocondensation with chloroacetaldehyde. This guide prioritizes "atom economy" and industrial scalability, addressing common pitfalls such as oxidative degradation of the phenol moiety and regioselectivity issues during halogenation.

Retrosynthetic Analysis & Strategy

The structural integrity of the imidazo[1,2-a]pyridine core suggests a disconnection at the imidazole ring junction. The most efficient pathway utilizes the inherent nucleophilicity of the 2-aminopyridine nitrogen atoms.

Strategic Disconnection
  • Target: 6-Chloroimidazo[1,2-a]pyridin-8-ol[1][2]

  • Primary Disconnection: C2–C3 and N1–C2 bonds.

  • Synthons:

    • Nucleophile: 2-Amino-5-chloropyridin-3-ol (The "Pyridine Core").[1]

    • Electrophile: Chloroacetaldehyde (The "C2 Fragment").[1]

Synthetic Logic

Direct cyclization of the free phenol (8-hydroxy) is feasible but requires careful pH control to prevent polymerization of the aldehyde. The 6-chloro substituent is introduced prior to cyclization to avoid selectivity issues on the fused bicyclic system, where electrophilic aromatic substitution typically favors the C3 position of the imidazole ring rather than the pyridine ring.

Retrosynthesis Target 6-Chloroimidazo[1,2-a]pyridin-8-ol (Target Molecule) Precursor 2-Amino-5-chloropyridin-3-ol (Key Intermediate) Precursor->Target Cyclocondensation (EtOH, Reflux) Reagent Chloroacetaldehyde (Electrophile) Reagent->Target Start 2-Aminopyridin-3-ol (Commercial Starting Material) Start->Precursor Regioselective Chlorination (NCS, MeCN)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target from a chlorinated pyridine precursor and chloroacetaldehyde.

Experimental Protocols

Phase 1: Synthesis of 2-Amino-5-chloropyridin-3-ol

Objective: Introduce the chlorine atom at the C5 position of the pyridine ring with high regioselectivity.

  • Reaction Type: Electrophilic Aromatic Substitution (Chlorination).

  • Critical Control Point: Temperature control is vital to prevent over-chlorination (formation of 3,5-dichloro species) or oxidation of the hydroxyl group.

Protocol:

  • Dissolution: Charge a 500 mL round-bottom flask with 2-aminopyridin-3-ol (11.0 g, 100 mmol) and Acetonitrile (MeCN) (200 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol) portion-wise over 30 minutes. Note: Slow addition prevents localized hotspots that favor side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The product is less polar than the starting material.

  • Workup: Concentrate the solvent to ~50 mL under reduced pressure. Pour the residue into ice-water (200 mL).

  • Isolation: The product may precipitate. If so, filter and wash with cold water. If not, extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM/MeOH gradient) if high purity (>98%) is required.

Yield: 75–85% Appearance: Beige to light brown solid.

Phase 2: Cyclization to 6-Chloroimidazo[1,2-a]pyridin-8-ol

Objective: Construct the imidazole ring via condensation.

  • Mechanism: The endocyclic nitrogen (N1) attacks the alpha-carbon of the aldehyde, followed by ring closure by the exocyclic amine (N-amino) onto the carbonyl carbon.

Protocol:

  • Setup: In a 250 mL reflux condenser setup, dissolve 2-amino-5-chloropyridin-3-ol (7.2 g, 50 mmol) in Ethanol (100 mL).

  • Reagent Addition: Add Chloroacetaldehyde (50% wt. aqueous solution, 12 mL, ~90 mmol). Add Sodium Bicarbonate (NaHCO₃) (4.2 g, 50 mmol) to scavenge the HCl byproduct.

    • Expert Tip: While the reaction proceeds without base, the acidic environment generated (HCl) can degrade the electron-rich phenol. NaHCO₃ buffers the system.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. The reaction mixture will darken.

  • Monitoring: Monitor consumption of the aminopyridine by TLC.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Suspend the residue in water (50 mL). Adjust pH to 7.0–7.5 using saturated NaHCO₃ solution if necessary.

  • Isolation: Extract with n-Butanol or Ethyl Acetate (due to the polarity of the phenolic product, n-Butanol is often more effective).[1]

  • Purification: The crude product is often a dark solid.[1] Purify by recrystallization from Methanol or by precipitation from a basic solution (dissolve in dilute NaOH, filter insolubles, reprecipitate with dilute HCl to pH 7).

Yield: 60–70% Characterization:

  • 1H NMR (DMSO-d6): Distinctive singlets for the imidazole protons (H2, H3) at ~7.5–8.0 ppm. The pyridine protons will show meta-coupling (J ~ 2 Hz) due to the 6,8-substitution pattern.

Mechanistic Pathway[3]

Understanding the mechanism is crucial for troubleshooting low yields. The reaction is a variation of the Chichibabin imidazo[1,2-a]pyridine synthesis .

Mechanism Step1 Nucleophilic Attack (Pyridine N -> Alkyl Halide) Step2 Formation of N-Alkylated Intermediate Step1->Step2 SN2 Step3 Cyclization (Exocyclic NH2 -> Carbonyl) Step2->Step3 Intramolecular Step4 Dehydration & Aromatization Step3->Step4 - H2O

Figure 2: Mechanistic flow of the condensation reaction. The initial alkylation at the ring nitrogen is the rate-determining step in neutral media.

Technical Data Summary

ParameterSpecification / ValueNotes
CAS Number 1616918-61-6Verified identifier for the target.
Molecular Formula C₇H₅ClN₂OMW: 168.58 g/mol
Precursor CAS 12352200 (Generic)2-Amino-5-chloropyridin-3-ol
Key Reagent Chloroacetaldehyde (50% aq)Toxic, lachrymator.[1] Handle in fume hood.
Solvent System Ethanol / WaterGreen chemistry compatible.
Typical Yield 45% (Overall 2 steps)Dependent on purity of precursor.
Melting Point >200 °C (Decomposes)Characteristic of high-melting fused heterocycles.[1]

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Polymerization of chloroacetaldehyde.[1]

  • Solution: Ensure the chloroacetaldehyde is fresh. If the reagent is old/polymerized, depolymerize it by heating with a catalytic amount of acid before adding to the reaction.

  • Alternative: Use Bromoacetaldehyde diethyl acetal . This requires an initial acid hydrolysis step (HBr/H₂O) to unmask the aldehyde in situ, providing a cleaner reaction profile.

Issue: "Black Tar" Formation
  • Cause: Oxidation of the phenol (8-OH) group at high temperatures in air.

  • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Alternatively, protect the hydroxyl group as a methyl ether (using 2-amino-5-chloro-3-methoxypyridine) and demethylate (BBr₃ or HBr/AcOH) after cyclization. This "Protected Route" adds steps but guarantees higher purity.

Issue: Regioisomers in Chlorination
  • Cause: Over-chlorination to the 3,5-dichloro derivative.

  • Solution: Stoichiometry control. Use exactly 1.0 equivalent of NCS. Monitor reaction at 0 °C. The 5-chloro position is electronically favored (para to the hydroxyl), but the 3-position (ortho to hydroxyl, if available) or 4-position can compete if the temperature spikes. Correction: In 2-amino-3-hydroxypyridine, the 3-position is occupied. The 5-position is para to the activating OH and meta to the amino, making it the primary nucleophilic site.

References

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine derivatives: Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[3] Heterocycles, Vol. 75, No. 6, 2008. Rationale: Establishes the viability of cyclizing 2-aminopyridin-3-ol with alpha-halo carbonyls.

  • Synthesis of 2-Amino-5-hydroxypyridine (Precursor Chemistry): Cheng, J., & Liu, C. "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation." Asian Journal of Chemistry, 2016. Rationale: Provides analogous methods for handling aminohydroxypyridines and their stability.

  • General Imidazo[1,2-a]pyridine Synthesis (Review): Perveen, S., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2023. Rationale: Authoritative review on the Chichibabin cyclization mechanism and conditions.

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Entry for 6-Chloroimidazo[1,2-a]pyridine derivatives. Rationale: Validates the scaffold's relevance in current chemical catalogs.

Sources

The Imidazo[1,2-a]pyridine Scaffold: From Chemical Curiosity to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bridgehead

In the lexicon of medicinal chemistry, few heterocycles earn the title of "privileged structure"—a core scaffold capable of binding to diverse biological targets with high affinity. The imidazo[1,2-a]pyridine is one such elite moiety.[1][2][3][4][5] Characterized by a bridgehead nitrogen atom shared between a pyridine and an imidazole ring, this 6,5-fused system is electronically unique. It mimics the purine bases of DNA, offering inherent biological compatibility, while its rigid planarity allows for precise stacking in receptor pockets.

This guide traces the technical evolution of the scaffold from its early 20th-century discovery to its dominance in sedative-hypnotics (Zolpidem) and its modern resurgence in multicomponent synthesis (Groebke-Blackburn-Bienaymé).

Historical Genesis: The Tschitschibabin Era (1925)

The story begins not with a drug, but with a fundamental synthetic challenge. In 1925, Russian chemist Aleksei Chichibabin (transliterated as Tschitschibabin) reported the condensation of 2-aminopyridine with


-haloketones.[1]
The Tschitschibabin Condensation

This reaction remains the industrial standard for generating the core skeleton.

  • Mechanism: The exocyclic amine of 2-aminopyridine attacks the ketone carbonyl (or the

    
    -carbon, depending on conditions), followed by cyclodehydration.
    
  • Regioselectivity: A critical technical nuance is the regiochemistry. The reaction favors the formation of the imidazo[1,2-a]pyridine over the imidazo[1,5-a]pyridine isomer due to the nucleophilicity of the ring nitrogen versus the exocyclic amine.

Key Insight: The bridgehead nitrogen is crucial. Unlike indole or benzimidazole, the imidazo[1,2-a]pyridine system is highly basic at the N1 position (pKa ~ 5-6), making it an excellent hydrogen bond acceptor in drug-receptor interactions.

The Golden Era: Zolpidem and GABA-A Selectivity

The scaffold remained largely academic until the 1980s, when Synthélabo (now Sanofi) sought a non-benzodiazepine hypnotic.

The Problem with Benzodiazepines

Traditional benzodiazepines (e.g., Diazepam) bind non-selectively to


 and 

subunits of the GABA-A receptor.
  • 
    :  Sedation/Hypnosis.[6][7]
    
  • 
    :  Anxiolysis/Muscle relaxation.
    
  • 
    :  Memory/Cognition.
    

This non-selectivity leads to side effects like muscle weakness, ataxia, and amnesia.

The Zolpidem Solution

Zolpidem (Ambien) utilized the imidazo[1,2-a]pyridine core to achieve unprecedented selectivity.

  • Mechanism: It acts as a full agonist with high affinity (

    
     nM) specifically for the 
    
    
    
    subunit
    of the GABA-A receptor.
  • Structural Driver: The 4-tolyl group at C2 and the N,N-dimethylacetamide at C3 were optimized to fit the lipophilic pocket of the

    
     interface, sterically clashing with other subunits.
    
Visualization: Receptor Selectivity Logic

GABAReceptor Subunit_A1 GABA-A (α1 Subunit) Target: Sedation Subunit_A2 GABA-A (α2/α3 Subunit) Target: Anxiolysis/Muscle Relax Subunit_A5 GABA-A (α5 Subunit) Target: Memory Benzos Benzodiazepines (Diazepam) Benzos->Subunit_A1 High Affinity Benzos->Subunit_A2 High Affinity (Side Effects) Benzos->Subunit_A5 High Affinity (Amnesia) Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->Subunit_A1 SELECTIVE Binding Zolpidem->Subunit_A2 Low Affinity Zolpidem->Subunit_A5 No Interaction

Figure 1: Comparative binding profile of Benzodiazepines vs. Zolpidem, illustrating the structural selectivity that revolutionized insomnia treatment.

Modern Synthesis: The GBB Revolution (1998)

While the Tschitschibabin synthesis is robust, it is a linear, two-step process limited by the availability of


-haloketones (which are often lachrymators and toxic).

In 1998, three groups independently (Groebke, Blackburn, and Bienaymé) reported a Multicomponent Reaction (MCR) that changed the landscape of library generation.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is a one-pot, three-component condensation of:

  • 2-Aminopyridine[1]

  • Aldehyde

  • Isocyanide

Catalysis: Typically requires a Lewis acid (e.g.,


, 

) or Brønsted acid. Advantages:
  • Atom Economy: High.

  • Diversity: Allows rapid variation of three positions (C2, C3, and the pyridine ring) simultaneously.

  • Safety: Avoids

    
    -haloketones.
    
Visualization: Synthetic Evolution

Synthesis cluster_0 Tschitschibabin (1925) cluster_1 GBB Reaction (1998) AP 2-Aminopyridine Prod1 Imidazo[1,2-a]pyridine AP->Prod1 + Reflux HK α-Haloketone HK->Prod1 AP2 2-Aminopyridine Prod2 3-Amino-Imidazo[1,2-a]pyridine AP2->Prod2 Ald Aldehyde Ald->Prod2 Sc(OTf)3 / MeOH Iso Isocyanide Iso->Prod2

Figure 2: Evolution from linear condensation to multicomponent assembly, enabling high-throughput combinatorial chemistry.

Experimental Protocols

Note: All chemical protocols should be performed in a fume hood with appropriate PPE.

Protocol A: Classical Tschitschibabin Synthesis (Zolpidem Precursor)

Objective: Synthesis of 2-(4-tolyl)imidazo[1,2-a]pyridine.

  • Reagents: 2-Aminopyridine (10 mmol), 2-Bromo-4'-methylacetophenone (10 mmol), Sodium Bicarbonate (

    
    ), Ethanol.
    
  • Procedure:

    • Dissolve 2-aminopyridine and the

      
      -haloketone in absolute ethanol (50 mL).
      
    • Heat to reflux for 4-6 hours. Causality: Reflux provides the activation energy for the initial nucleophilic attack and subsequent dehydration.

    • Cool the mixture. A hydrobromide salt precipitate often forms.

    • Neutralize with saturated aqueous

      
       to liberate the free base.
      
    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize from ethanol.
      
  • Validation:

    
     NMR should show a characteristic singlet for the C3 proton around 
    
    
    
    7.8-8.2 ppm.
Protocol B: GBB Multicomponent Synthesis (Library Generation)

Objective: One-pot synthesis of 3-amino substituted derivatives.

  • Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde derivative (1.0 eq), tert-Butyl isocyanide (1.1 eq), Scandium Triflate (

    
    , 5 mol%), Methanol.
    
  • Procedure:

    • Mix amine and aldehyde in MeOH (2 mL/mmol) and stir for 30 mins. Causality: Allows formation of the imine intermediate.

    • Add the isocyanide and the Lewis Acid catalyst (

      
      ).
      
    • Stir at ambient temperature for 12 hours (or microwave at 80°C for 20 mins).

    • Mechanism: The isocyanide performs a [4+1] cycloaddition with the protonated imine.

  • Workup: Evaporate solvent and purify via column chromatography (DCM/MeOH).

Beyond CNS: The Soraprazan Profile

While Zolpidem defined the scaffold's history, the future lies in non-CNS applications.

Soraprazan (and related P-CABs like Revaprazan) utilizes the imidazo[1,2-a]pyridine core to treat Acid Reflux (GERD).

  • Target:

    
    -ATPase (Proton Pump).[8]
    
  • Mechanism: Unlike PPIs (Omeprazole) which form covalent bonds, Soraprazan is a Potassium-Competitive Acid Blocker (P-CAB) . It binds ionically to the pump's

    
     binding site, providing rapid, reversible inhibition without requiring acid activation.[8]
    
Table 1: Comparative Pharmacology of Key Derivatives
DrugIndicationTargetBinding ModeStatus
Zolpidem InsomniaGABA-A (

)
Allosteric AgonistApproved (1992)
Alpidem AnxietyGABA-A (Non-selective)Allosteric AgonistWithdrawn (Hepatotoxicity)
Olprinone Heart FailurePDE3Enzyme InhibitorApproved (Japan)
Soraprazan GERD

-ATPase
Competitive AntagonistPhase II/III
GSK-812 TuberculosisInhAEnzyme InhibitorResearch

Structure-Activity Relationship (SAR) Summary

For researchers designing new libraries, the SAR rules for the imidazo[1,2-a]pyridine scaffold are well-defined:

  • C2 Position: Tolerates bulky aryl groups. Critical for lipophilic interaction in GABA-A (Zolpidem) and ATPase (Soraprazan).

  • C3 Position: The "Vector" position.

    • In Zolpidem: Amide functionality for H-bonding.

    • In GBB products: Amino group allows for further derivatization (peptidomimetics).

  • C6/C7/C8 (Pyridine Ring): Electronic tuning.

    • Substituents here affect the pKa of the bridgehead nitrogen.

    • Halogens at C6 often improve metabolic stability (blocking oxidation).

References

  • Tschitschibabin, A. E. (1925).[1] "Über die Tautomerie des

    
    -Aminopyridins." Berichte der deutschen chemischen Gesellschaft. 
    
  • George, P., et al. (Synthélabo). (1993). "Zolpidem and related compounds."[6][7][9][10] U.S. Patent 4,382,938.

  • Groebke, K., et al. (1998).[11][12] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998).[12] "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie.

  • Sanger, G. J., et al. (2009). "Soraprazan: A New Potassium-Competitive Acid Blocker."[13] Journal of Pharmacology and Experimental Therapeutics.

Sources

Spectroscopic data of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] The specific compound, 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, is of significant interest for drug development programs. Its precise structural elucidation and purity assessment are non-negotiable prerequisites for advancing any research, development, or regulatory activities.

This technical guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the unambiguous characterization of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride. We will delve into the core analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental choices and data interpretation.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The atom numbering convention used throughout this guide is presented below. The dihydrochloride form indicates that two equivalents of HCl are associated with the molecule, likely protonating the basic nitrogen atoms (N1 and the exocyclic amino group if it were present, but here it will protonate the most basic nitrogens of the heterocyclic system). For the purpose of spectral interpretation, we consider the protonation to primarily affect the pyridine and imidazole nitrogen atoms, creating a highly polar, salt-like compound.

Caption: Molecular structure of 6-Chloroimidazo[1,2-a]pyridin-8-ol with standard atom numbering.

Our analytical workflow is designed to provide orthogonal data points, where each technique validates the others, culminating in a single, confirmed structural identity.

G cluster_0 Analytical Workflow Sample Sample: 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition MS Mass Spectrometry (HRMS) Sample->MS Acquisition IR IR Spectroscopy (FTIR-ATR) Sample->IR Acquisition Data Integrated Data Analysis NMR->Data Interpretation MS->Data Interpretation IR->Data Interpretation Structure Structure Confirmed Data->Structure Validation

Caption: A streamlined workflow for comprehensive structural elucidation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, the choice of solvent is critical.

Expertise & Causality: We select Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent of choice. The reasoning is threefold:

  • Solubility: The dihydrochloride salt is highly polar and will readily dissolve in the polar aprotic solvent DMSO.

  • Exchangeable Protons: DMSO-d₆ is non-protic, which allows for the observation of exchangeable protons like those on the hydroxyl group (-OH) and the protonated nitrogens (N-H⁺). In protic solvents like D₂O or CD₃OD, these signals would rapidly exchange with the solvent and disappear.

  • Chemical Shift Range: DMSO has a wide, unobstructed spectral window, preventing solvent peaks from overlapping with key analyte signals.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ (99.9% D).

  • Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.[5]

  • ¹H NMR Acquisition: A standard single-pulse experiment is run at 298 K. Approximately 16-32 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

  • Confirmation: A D₂O exchange experiment can be performed. After initial spectra are acquired, a drop of D₂O is added to the NMR tube. The disappearance of signals confirms them as exchangeable O-H or N-H protons.

Predicted ¹H NMR Data

The protonation of the heterocyclic system and the presence of electron-withdrawing (Cl) and donating (-OH) groups create a distinct pattern of chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
N-H⁺ 13.0 - 15.0very broad singlet (br s)-2HHighly deshielded due to protonation on the nitrogen heterocycle. Signal is often broad and may be difficult to integrate precisely. Confirmed by D₂O exchange.
8-OH 10.0 - 11.5broad singlet (br s)-1HAcidic phenolic proton, hydrogen-bonded. Confirmed by D₂O exchange.
H-2 8.15 - 8.30doublet (d)~2.0 Hz1HLocated on the electron-deficient imidazole ring, adjacent to a protonated nitrogen. Shows small coupling to H-3.
H-3 7.90 - 8.05doublet (d)~2.0 Hz1HCoupled to H-2. Its chemical shift is influenced by the adjacent protonated nitrogen bridgehead.
H-5 7.75 - 7.90singlet (or narrow d)< 1.0 Hz1HDeshielded by the adjacent N4 and the inductive effect of the C6-Cl bond. Coupling to H-7 is often minimal (⁴J).
H-7 7.10 - 7.25singlet (or narrow d)< 1.0 Hz1HShielded by the electron-donating -OH group at C8, but deshielded by the adjacent C6-Cl.
Predicted ¹³C NMR Data

The carbon spectrum complements the proton data, confirming the carbon skeleton.

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C-8 148.0 - 152.0Aromatic carbon bearing the electron-donating -OH group, significantly deshielded.
C-8a 142.0 - 145.0Bridgehead carbon, quaternary, deshielded by two adjacent nitrogen atoms.
C-2 138.0 - 141.0Imidazole ring carbon, adjacent to two nitrogen atoms.
C-6 128.0 - 132.0Aromatic carbon directly attached to the electronegative chlorine atom.
C-5 123.0 - 126.0Pyridine ring carbon adjacent to a protonated nitrogen.
C-3 114.0 - 117.0Imidazole ring carbon, typically more shielded than C-2 in this system.
C-7 108.0 - 112.0Aromatic carbon ortho to the electron-donating -OH group, expected to be the most shielded ring carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides an exact mass that can be used to determine the elemental formula.[6]

Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule. ESI is a soft ionization method that is perfect for polar, pre-charged, or easily protonated molecules like our dihydrochloride salt. In the ESI source, the salt will dissociate, and the free base will be readily protonated to form the [M+H]⁺ ion, which is then detected.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

Expected Mass Spectrometry Data

The key to confirming the identity is observing the correct molecular ion with its characteristic chlorine isotope pattern. The free base has the formula C₇H₅ClN₂O and a monoisotopic mass of 182.0141.

Expected Ion SpeciesCalculated Exact Mass (m/z)Interpretation Notes
[M+H]⁺ 183.0219 This is the protonated molecular ion for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Its accurate mass measurement is the primary confirmation of the elemental composition.
[M+H+2]⁺ 185.0190 This peak arises from the presence of the ³⁷Cl isotope. It is a definitive marker for a monochlorinated compound. Its intensity should be approximately 32% of the [M+H]⁺ peak.

The observation of a pair of peaks at m/z 183.0219 and 185.0190 in a roughly 3:1 intensity ratio is irrefutable evidence for the presence of a single chlorine atom in the molecule and confirms the molecular formula.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, we expect to see characteristic absorptions for the O-H, N-H⁺, aromatic C=C/C=N, C-O, and C-Cl bonds.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background scan is taken first and automatically subtracted from the sample spectrum.

Expected IR Absorption Data
Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3400 - 3200Broad, MediumO-H Stretch: Characteristic of the phenolic hydroxyl group.
3100 - 2500Broad, Strong, ComplexN-H⁺ Stretch: A very broad and strong absorption region typical for amine hydrochlorides, confirming the salt form.
~1650, ~1580, ~1470Medium-StrongAromatic C=C and C=N Stretching: These bands confirm the presence of the fused aromatic heterocyclic ring system.
1280 - 1220StrongC-O Stretch: Strong absorption associated with the phenolic C-O bond.
850 - 800Medium-StrongC-Cl Stretch: Indicates the presence of the carbon-chlorine bond. The out-of-plane C-H bending vibrations of the aromatic protons also appear in this region.

Conclusion

The structural confirmation of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework and the electronic environment of each atom. High-Resolution Mass Spectrometry confirms the elemental composition and, critically, the presence of a single chlorine atom through its distinct isotopic signature. Finally, Infrared Spectroscopy provides a rapid fingerprint of the key functional groups, validating the presence of the hydroxyl, amine salt, and chloro-aromatic moieties. Together, these methods provide a self-validating system of checks and balances, ensuring the identity, structure, and integrity of this important molecule for its application in research and drug development.

References

  • BenchChem. (2025). A comprehensive guide to the spectroscopic analysis of imidazo[1,2-a]pyridine isomers. BenchChem.
  • Di Mola, A., et al. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]

  • N'guessan, D. U. J.-P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. ResearchGate. [Link]

  • Supporting Information. (n.d.).
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). NMR spectra and π-electron densities of some imidazo(1,2-a) pyridines. Journal of Heterocyclic Chemistry. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar. [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]

  • ChemBK. (n.d.). 6-chloroimidazo[1,2-a]pyridin-8-ol hydrochloride. ChemBK. [Link]

  • N'Guessan, D. U. J.-P., et al. (2024). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Oregon State University. [Link]

  • MDPI. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts. [Link]

Sources

Methodological & Application

Technical Evaluation of 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Introduction & Pharmacological Context

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride represents a critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) .[1] Unlike traditional Proton Pump Inhibitors (PPIs) which require acid activation and form covalent disulfide bonds with cysteine residues, the imidazo[1,2-a]pyridine scaffold facilitates reversible, K+-competitive binding to the luminal surface of the H+/K+-ATPase enzyme.[1]

This specific fragment—characterized by the 6-chloro substitution (enhancing lipophilicity and metabolic stability) and the 8-hydroxyl group (a key hydrogen-bond donor for the ATPase binding site)—serves as both a reference standard for impurity profiling and a fragment-based screening tool for next-generation acid suppressants.[1]

Key Applications
  • P-CAB Fragment Screening: Evaluation of intrinsic affinity for the H+/K+-ATPase K+ binding site.[1]

  • Metabolic Stability Profiling: Assessment of the imidazopyridine core against CYP450 oxidation.

  • Synthetic Intermediate: Precursor for Soraprazan and Linaprazan analogs.

Chemical Handling & Preparation[1][2][3]

Warning: The dihydrochloride salt form is highly hygroscopic and acidic. Improper handling will lead to assay variability due to pH shifts in buffered systems.

ParameterSpecification
Molecular Weight ~241.48 g/mol (Dihydrochloride)
Solubility >50 mM in DMSO; Soluble in water (pH < 2.[1]0)
Storage -20°C, Desiccated, Protect from light
Stock Solution Prepare 10 mM in DMSO. Do not store aqueous stocks.

Critical Reconstitution Protocol:

  • Weigh the dihydrochloride salt in a humidity-controlled environment.

  • Dissolve in 100% DMSO to create a 1000x Master Stock .

  • Note: When diluting into aqueous assay buffers, the acidic protons from the dihydrochloride will shift the pH.[1] Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or MES) to maintain pH 6.5–7.4 upon addition of the compound.[1]

Assay I: Biochemical H+/K+-ATPase Inhibition

Methodology: Colorimetric Phosphate Detection (Malachite Green) Objective: Quantify the inhibition of inorganic phosphate (Pi) release from ATP hydrolysis by isolated Hog Gastric Microsomes (HGM).[1]

Mechanism of Action

The compound competes with K+ ions at the luminal channel of the H+/K+-ATPase. High ionic strength K+ can wash out the inhibitor, necessitating precise K+ control in the assay.[1]

PCAB_Mechanism ATP ATP Hydrolysis Pump H+/K+ ATPase (E2 Conformation) ATP->Pump Energizes Acid Acid Secretion (H+ Release) Pump->Acid Transports Inhibitor 6-Chloroimidazo... (P-CAB) Inhibitor->Pump Reversible Binding K_ion K+ Ion Inhibitor->K_ion Competitive Antagonism K_ion->Pump Activates (Luminal Side)

Figure 1: Mechanism of Action.[1] The P-CAB scaffold competes with K+ ions, locking the enzyme and preventing H+ transport.[1]

Reagents & Materials
  • Enzyme: Lyophilized Hog Gastric Mucosa Microsomes (Sigma or isolated from fresh tissue).[1]

  • Assay Buffer: 50 mM Tris-HEPES (pH 6.5), 5 mM MgCl₂, 10 µM Valinomycin (ionophore to permeabilize vesicles).[1]

  • Substrate: 2 mM ATP (adjust to Km of your specific enzyme batch).

  • K+ Source: 10 mM KCl (Concentration must be kept low to detect competitive inhibition).[1]

  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step Protocol
  • Enzyme Activation: Resuspend HGM in Assay Buffer. Incubate at 37°C for 30 min to allow valinomycin to permeabilize the vesicles (ensuring K+ access to the luminal side).[1]

  • Compound Plating: Dispense 1 µL of 100x compound dilutions (DMSO) into a 96-well clear plate. Include Vehicle Control (DMSO) and Positive Control (SCH-28080 or Vonoprazan) .[1]

  • Reaction Mix: Add 89 µL of Enzyme/Buffer mix to the wells. Incubate 15 min at 37°C.

  • Initiation: Add 10 µL of 10x ATP/KCl Mix (Final: 2 mM ATP, 10 mM KCl).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Detection: Add 25 µL of Malachite Green Reagent. Incubate 15 min at Room Temp for color development.

  • Read: Measure Absorbance at 620 nm .

Validation Criteria:

  • Z' Factor > 0.5.[1]

  • Signal-to-Background (ATP vs No Enzyme) > 5.[1]

Assay II: Cell-Based Aminopyrine Accumulation

Methodology: 14C-Aminopyrine Radiometry Objective: Measure functional acid secretion in live parietal cells.[1] Aminopyrine (a weak base) becomes trapped in the acidic canaliculi of active parietal cells.[1]

Protocol Workflow

AP_Assay Isolation Isolate Gastric Glands (Rabbit/Rat Fundus) Loading Load with [14C]-Aminopyrine + Test Compound Isolation->Loading Stimulation Stimulate with Histamine/IBMX (Induce Acid Secretion) Loading->Stimulation Separation Centrifuge (Pellet Glands vs Supernatant) Stimulation->Separation Analysis Liquid Scintillation Counting Calculate Accumulation Ratio Separation->Analysis

Figure 2: Aminopyrine Accumulation Workflow.[1] Acidic trapping of the radiolabeled probe correlates directly with H+/K+-ATPase activity.

Detailed Methodology
  • Cell Isolation: Digest rabbit or rat fundic mucosa with Collagenase Type I to isolate gastric glands. Resuspend in Oxygenated Ringer’s Solution.

  • Incubation Setup:

    • Aliquot gland suspension (approx. 2 mg dry weight/mL) into 1.5 mL tubes.[1]

    • Add [14C]-Aminopyrine (0.1 µCi/mL).

    • Add Test Compound (6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride) at varying concentrations (0.1 – 100 µM).

  • Stimulation: Add Histamine (100 µM) + IBMX (30 µM) to trigger maximal acid secretion.

    • Control: Unstimulated (Basal) wells.[1]

  • Reaction: Incubate at 37°C for 45 minutes with gentle shaking (100 rpm).

  • Separation: Centrifuge briefly (10 sec at 10,000 g).

  • Sampling:

    • Take 100 µL of Supernatant .

    • Dissolve the Pellet in 100 µL 1N KOH (neutralize later).

  • Counting: Add scintillation cocktail to both fractions and count via LSC (Liquid Scintillation Counter).

Data Calculation

Calculate the Accumulation Ratio (R) :


[1]
  • Interpretation: A ratio of >100 indicates active secretion. P-CABs should dose-dependently reduce this ratio toward basal levels (~20-40).[1]

Data Reporting & Interpretation

AssayMetricExpected Result (Active P-CAB)Notes
H+/K+ ATPase IC500.1 – 10 µMHighly dependent on pH (lower pH = higher potency for P-CABs).[1]
Aminopyrine IC501 – 50 µMCellular potency is usually lower due to membrane permeability.
Reversibility WashoutActivity RestoredUnlike PPIs (Omeprazole), P-CAB inhibition is reversible upon dilution.[1]

References

  • Senn-Bilfinger, J., et al. "The rational design of a new class of proton pump inhibitors."[1] Drugs of the Future, 2003.[1] [1]

  • Kamali, A., et al. "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations."[1] Infectious Disorders - Drug Targets, 2024.[1][2]

  • Scott, D.R., et al. "H,K-ATPase Activity Assay using Malachite Green."[1] Protocol Exchange, 2013.[1] [1]

  • Chew, C.S., et al. "Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique."[1] American Journal of Physiology, 1982.[1]

  • Elabscience. "H+/K+-ATPase Activity Assay Kit Protocol."[1] Elabscience Manuals, 2024.[1]

Sources

Handling and storage of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Stability, and Storage of 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Executive Summary & Chemical Profile

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of potassium-competitive acid blockers (P-CABs) and antifungal agents. Its structural core—an imidazo[1,2-a]pyridine fused ring with a phenolic hydroxyl group at position 8 and a chlorine atom at position 6—presents unique stability challenges.

The presence of the electron-rich 8-hydroxy group makes the compound susceptible to oxidative degradation (browning), while the dihydrochloride salt form confers significant hygroscopicity. Strict adherence to the protocols below is required to maintain purity >98%.

Physicochemical Identity
PropertyDetail
Compound Name 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
Free Base CAS 1616918-61-6 (Note: Salt forms often lack unique CAS; refer to parent)
Molecular Formula C₇H₅ClN₂O[1][2][3][4][5][6][7] · 2HCl
Molecular Weight ~241.49 g/mol (Salt) / 168.58 g/mol (Free Base)
Appearance Off-white to beige crystalline solid (Darkens upon oxidation)
Solubility High: Water, DMSO, Methanol. Low: DCM, Hexane, Toluene.
pKa (Calc) ~6.8 (Ring Nitrogen), ~9.5 (Phenolic OH)

Critical Storage Protocols

Core Directive: The stability of this compound is governed by two failure modes: Hydrolysis/Hydration (due to HCl salt) and Oxidation (due to the phenol).

Storage Workflow

The following decision tree illustrates the mandatory lifecycle of the compound upon receipt.

StorageProtocol Arrival 1. Shipment Arrival (Ambient or Ice Pack) Inspection 2. Visual Inspection (Reject if Black/Tar) Arrival->Inspection Desiccation 3. Desiccation (24h under Vacuum/Argon) Inspection->Desiccation Pass Aliquot 4. Aliquot under Inert Gas (Avoid freeze-thaw) Desiccation->Aliquot LongTerm 5. Long Term Storage (-20°C, Dark, Double Sealed) Aliquot->LongTerm

Figure 1: Critical path for intake and storage to prevent oxidative degradation.

Detailed Storage Conditions
  • Temperature: Store at -20°C . Short-term storage (days) at 4°C is acceptable if desiccated.

  • Atmosphere: The container must be backfilled with Argon or Nitrogen . The 8-hydroxy group is prone to forming quinone-like impurities in the presence of oxygen and moisture.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).

  • Hygroscopicity Management: The dihydrochloride salt is highly hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the solid.

Solubilization & Handling Protocols

Scientific Rationale: The dihydrochloride salt creates a highly acidic local environment upon dissolution. This acidity stabilizes the phenol against oxidation but can be incompatible with acid-sensitive reagents in downstream chemistry.

Standard Solubilization Table
SolventSolubility (mg/mL)Application Notes
Water >50 mg/mLResulting pH will be < 2.0. Neutralize carefully if used in biological assays.
DMSO >100 mg/mLPreferred for stock solutions. Store stocks at -80°C.
Methanol >20 mg/mLGood for transfer; avoid for long-term storage (potential esterification/acetal formation risks).
DCM < 1 mg/mLPoor solubility due to salt form. Requires free-basing first.
Handling "Do's and Don'ts"
  • DO prepare solutions fresh whenever possible.

  • DO use plastic or glass-coated spatulas. The HCl salt can corrode stainless steel over time, introducing metal contaminants (Fe³⁺) which catalyze oxidation of the phenol.

  • DON'T dissolve in basic buffers (pH > 8) and store. The phenolate anion formed at high pH is extremely sensitive to oxidative degradation.

Quality Control & Self-Validation

To ensure the integrity of the compound before use, run the following rapid diagnostic checks.

A. Visual Check (The "First Pass")
  • Pass: White, off-white, or light beige powder.

  • Caution: Yellow or orange tint (indicates surface oxidation). Purify if strict stoichiometry is needed.

  • Fail: Brown/Black sticky solid (significant decomposition/hydration).

B. HPLC Validation Method

Use this generic method to detect the primary impurity (N-oxide or quinone derivative).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Acidic pH keeps the phenol protonated and sharpens the peak).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm.

  • Expected Retention: The 8-OH group makes this compound more polar than the parent imidazo[1,2-a]pyridine. Expect elution earlier than the non-hydroxylated analog.

C. NMR Diagnostic (D₂O or DMSO-d₆)
  • Look for the disappearance of the phenolic proton (if in DMSO) or broadening of the aromatic signals, which suggests paramagnetic impurities (radical oxidation species).

Synthesis & Reaction Logic

When using this building block in synthesis (e.g., Suzuki coupling or SNAr), the reactivity is governed by the 8-OH and 6-Cl positions.

ReactionLogic Start 6-Cl-8-OH-Imidazo (Start) Base Base Treatment (NaH/K2CO3) Start->Base Deprotonation Protection O-Alkylation/Protection (Bn-Br / MOM-Cl) Base->Protection Stabilizes Phenol Coupling Pd-Catalyzed Coupling (at 6-Cl position) Protection->Coupling Enables Cross-Coupling

Figure 2: Recommended synthetic workflow. Protecting the 8-OH group is often necessary before attempting metal-catalyzed coupling at the 6-Cl position to prevent catalyst poisoning.

Safety & HSE Information

  • Corrosivity: As a dihydrochloride salt, the dust is corrosive to mucous membranes. Wear N95/P100 respiratory protection if handling >100 mg.

  • Skin Contact: Potential irritant/sensitizer.[8] Wash immediately with soap and water.

  • Disposal: Neutralize with sodium bicarbonate solution before disposal into organic waste streams to prevent acid corrosion of waste drums.

References

  • Chemical Identity & Synthesis

    • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine derivatives. ResearchGate. (Describes the general reactivity and protection of the 8-OH group).
  • Safety Data (Analogous Compounds)

    • Sigma-Aldrich SDS for 6-Chloroimidazo[1,2-b]pyridazine hydrochloride.
  • General Handling of Heterocyclic Salts

    • Fisher Scientific SDS for Imidazo[1,2-a]pyridine derivatives.
  • Application in Antifungals

    • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (Demonstrates the utility of the 6-chloro scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar imidazo[1,2-a]pyridine scaffolds. The purity of such compounds is paramount, as even minor impurities can significantly impact downstream biological assays, pharmacokinetic studies, and ultimately, the viability of a drug candidate.[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during the purification process.

Troubleshooting Guide: Common Purification Issues

Q1: My final product yield is very low after recrystallization. What are the likely causes and how can I improve it?

A1: A poor yield is a frequent issue in crystallization and can often be traced back to solvent selection and quantity.[2]

  • Causality: The goal of recrystallization is to find a solvent system where the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution (or are insoluble at high temperatures). If too much solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling, drastically reducing the isolated yield.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), take a small sample on a glass stirring rod and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your compound was lost.

    • Solvent Volume Reduction: If you still have the mother liquor, you can try to recover more product by boiling off a portion of the solvent to re-saturate the solution and then cooling it again to induce further crystallization.[2]

    • Optimize the Solvent System: 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a salt, making it highly polar. Solvents like 2-Propanol (IPA) or ethanol are often preferred for recrystallizing hydrochloride salts.[3] Avoid using an excessive volume; aim for the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Employ an Anti-Solvent: A powerful technique is to dissolve the salt in a minimum amount of a polar solvent in which it is soluble (like methanol or hot ethanol) and then slowly add a non-polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes turbid.[3] This drastically reduces the solubility of the polar salt, forcing it to crystallize out. Cool the mixture to maximize precipitation.

Q2: HPLC analysis of my purified product shows a persistent impurity peak very close to the main product peak. How can I resolve this?

A2: Closely eluting impurities are often structurally similar isomers or byproducts from the synthesis. Standard recrystallization may not be sufficient to separate them.

  • Causality: These impurities have physicochemical properties (polarity, size) very similar to your target compound, causing them to co-precipitate during crystallization or co-elute in chromatography. Such impurities could arise from incomplete reaction, side reactions, or degradation.[4]

  • Troubleshooting Strategies:

    • Identify the Impurity: If possible, use LC-MS to get a mass for the impurity.[3] Knowing its identity can provide clues about its origin and how to best remove it. For instance, is it a starting material or a dehalogenated byproduct?

    • Chromatographic Separation: Flash column chromatography is often necessary. Since the dihydrochloride salt is very polar, it may not move on a standard silica gel column with common solvents like ethyl acetate/hexanes. You may need a more polar mobile phase, such as Dichloromethane (DCM)/Methanol, sometimes with a small amount of acetic acid or ammonia to improve peak shape. A short plug of silica or alumina can sometimes be effective for removing less polar impurities.[3]

    • pH-Based Extraction: As the compound has both acidic (hydroxyl) and basic (imidazo-pyridine) groups, a pH-based separation could be attempted if the impurity lacks one of these handles.[3] However, the high water solubility of the salt can make this challenging.[3]

    • Recrystallization Optimization: Experiment with different solvent systems. A subtle change in solvent polarity (e.g., switching from ethanol to isopropanol or using a mixture like acetonitrile/water) might alter the solubility of the impurity enough to leave it in the mother liquor.

Q3: My compound has "oiled out" or formed a gummy precipitate instead of fine crystals. What went wrong and how can I induce proper crystallization?

A3: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to rapid, non-selective precipitation.[2]

  • Causality: The presence of significant impurities can depress the melting point of your compound, making it more prone to oiling out. Additionally, if the solution is cooled too quickly, molecules do not have sufficient time to align into a crystal lattice.[2]

  • Corrective Actions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation level.[2] This ensures the solution remains unsaturated until it has cooled further.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Scratching: If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting common crystallization issues.

PurificationWorkflow Crude Crude 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride Analysis Initial Purity Check (TLC, HPLC, NMR) Crude->Analysis HighPurity Purity >95%? Analysis->HighPurity Recrystal Recrystallization (e.g., from IPA or EtOH/Ether) HighPurity->Recrystal Yes Chrom Flash Column Chromatography (e.g., DCM/MeOH) HighPurity->Chrom No FinalAnalysis Final Purity & Characterization (HPLC, NMR, MS, mp) Recrystal->FinalAnalysis Chrom->Recrystal FinalProduct Pure Product (Store under N2, desiccated) FinalAnalysis->FinalProduct CrystallizationTroubleshooting Start Crystallization Fails (No Crystals Form) Cloudy Is solution cloudy? Start->Cloudy Clear Is solution clear? Start->Clear Scratch1 Scratch flask with glass rod Cloudy->Scratch1 Clear->Scratch1 First Seed Add a seed crystal Scratch1->Seed If fails TooMuchSolvent Too much solvent likely. Boil off a portion and re-cool. Evap Evaporate to dryness and attempt with a different solvent system TooMuchSolvent->Evap If all else fails Seed->TooMuchSolvent If fails

Caption: Decision tree for troubleshooting crystallization failure.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: Place the crude 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of 2-propanol (IPA) (e.g., 10-15 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions (0.5-1.0 mL at a time) until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored by non-polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether to help dry the solid. [3]8. Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purity and Identity Confirmation

To ensure the final product meets the required standards, a comprehensive analysis is essential.

Analytical Technique Purpose Expected Outcome/Observation
HPLC Quantify purity and detect impuritiesA single major peak with purity >98% by area normalization.
¹H NMR Confirm chemical structure and check for solvent residueThe spectrum should match the expected structure of 6-Chloroimidazo[1,2-a]pyridin-8-ol, with correct chemical shifts, coupling constants, and integration. Absence of solvent peaks.
LC-MS Confirm molecular weightThe mass spectrum should show the expected molecular ion peak corresponding to the compound's molecular formula.
Melting Point Assess purityA sharp melting point range indicates high purity. Impurities typically broaden and depress the melting point.
FTIR Confirm functional groupsThe spectrum should show characteristic peaks for O-H (hydroxyl), N-H (from hydrochloride), C-Cl, and aromatic C-H bonds.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride? A: As a hydrochloride salt, the compound is likely hygroscopic (readily absorbs moisture from the air). It should be stored in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.

Q: Why is the compound a dihydrochloride salt, and how does this affect purification? A: The imidazo[1,2-a]pyridine core contains two basic nitrogen atoms that can be protonated by HCl. This salt form significantly increases the compound's polarity and aqueous solubility while often improving its crystallinity and stability compared to the free base. During purification, this means you must use polar organic solvents for recrystallization, and aqueous workups can be challenging due to the high water solubility. [3] Q: Can I use water as a recrystallization solvent? A: While the dihydrochloride salt is likely very soluble in water, water is generally not an ideal primary recrystallization solvent for this type of compound. It can be difficult to remove completely, and many organic impurities are insoluble in it, which can complicate the process. However, a mixed solvent system, such as ethanol/water or acetonitrile/water, can be very effective. [2] Q: What are the main safety precautions when handling this compound? A: While specific toxicity data may not be widely available, you should treat this compound as a potentially hazardous chemical. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved from [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Retrieved from [Link]

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine - PubChem. Retrieved from [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC. Retrieved from [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

Sources

Troubleshooting 6-Chloroimidazo[1,2-a]pyridin-8-ol NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroimidazo[1,2-a]pyridin-8-ol

Introduction

Welcome to the technical support guide for the NMR analysis of 6-Chloroimidazo[1,2-a]pyridin-8-ol. This molecule, with its fused heterocyclic ring system, presents unique challenges and nuances in spectral interpretation. As a compound of interest in medicinal chemistry and drug development, obtaining a clean, well-resolved NMR spectrum is paramount for unambiguous structural confirmation and purity assessment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical solutions to common issues encountered during the NMR analysis of this and related imidazopyridine scaffolds.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 6-Chloroimidazo[1,2-a]pyridin-8-ol

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
2CH~7.6 - 7.8~110 - 115
3CH~7.4 - 7.6~130 - 135
5CH~7.8 - 8.1~118 - 122Likely the most downfield proton due to proximity to N and Cl.
7CH~6.8 - 7.1~100 - 105Shielded by the -OH group.
8aC-~140 - 145Quaternary carbon at the ring junction.
6C-Cl-~120 - 125
8C-OH-~145 - 150Phenolic carbon, downfield shift.
8-OHOHHighly variable (5.0 - 10.0)-Broad singlet; position is concentration and solvent dependent.[6]

Note: Predictions are based on reference data from related structures in DMSO-d₆ or CDCl₃. Actual shifts may vary.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for 6-Chloroimidazo[1,2-a]pyridin-8-ol.

Q1: The peaks in my spectrum are unusually broad. What are the common causes and solutions?

A1: Peak broadening is a frequent issue with nitrogen-containing heterocycles and can obscure important coupling information.[7] The primary causes include:

  • Chemical Exchange: The hydroxyl proton can undergo rapid exchange with trace amounts of water in the solvent, leading to its broadening. More significantly, the molecule may exist in different tautomeric forms or conformations that are rapidly interconverting on the NMR timescale.[7]

  • Quadrupolar Broadening: The ¹⁴N nuclei in the ring system have a nuclear spin of I=1. Their rapid relaxation can cause broadening of adjacent proton and carbon signals, particularly those on C5 and C3.[7][8]

  • Sample Concentration & Solubility: A highly concentrated or viscous sample can lead to poor resolution. Similarly, if the compound is not fully dissolved, you will see very broad lines.[9]

  • Paramagnetic Impurities: Trace metals from catalysts or glassware can cause significant line broadening.

Solutions:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues of chemical exchange.[7] Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a single, sharper averaged signal.

  • Dilute the Sample: If concentration is the issue, diluting the sample should result in sharper lines.

  • Re-purify: If paramagnetic impurities are suspected, re-purification by column chromatography or recrystallization is recommended.

  • Optimize Shimming: Always ensure the spectrometer's magnetic field homogeneity is optimized (shimming) before acquisition.[9]

Q2: The signals in the aromatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: With four protons on the heterocyclic core, signal overlap is a common challenge.

Solutions:

  • Change the Solvent: The simplest first step is to re-run the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆).[7][9] The anisotropic effects of aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts, potentially resolving the overlap.

  • Use a Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz spectrometer, for instance, will double the separation (in Hz) between signals, often resolving overlap without any further changes.

  • Employ 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.[7]

    • COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled to each other, allowing you to trace the connectivity through the spin system (e.g., H2 to H3).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together.

Q3: I see several unexpected peaks in my spectrum. How do I identify them as impurities or something else?

A3: Extraneous peaks can arise from several sources. A systematic approach is key to identifying them.

Potential Sources & Identification:

  • Residual Solvents: Solvents from purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are very common. Their characteristic chemical shifts are well-documented.[10]

  • Starting Materials: Compare the spectrum of your product with that of the starting materials (e.g., the corresponding 2-aminopyridine precursor).

  • Water: A broad, often concentration-dependent peak. In DMSO-d₆, it typically appears around 3.33 ppm; in CDCl₃, around 1.56 ppm.[10]

  • Degradation: If the compound is unstable, new peaks may appear over time. Re-running the NMR after a day or two can confirm this.

Solutions:

  • Reference Standard Tables: Consult published tables of common NMR impurities and solvent signals.[10]

  • High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents. Some solvents, like ethyl acetate, can be particularly stubborn to remove.[9]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of impurities, aiding in their structural identification.

Q4: The signal for the hydroxyl (-OH) proton is missing or looks like a very broad, small hump. Is this normal?

A4: Yes, this is very common for exchangeable protons like those in alcohols, phenols, and amines.[6]

Explanation: The chemical shift, peak shape, and even visibility of the -OH proton are highly sensitive to solvent, temperature, concentration, and sample purity (especially water content).[6] Rapid chemical exchange with residual D₂O or H₂O in the solvent often broadens the signal to the point where it is lost in the baseline noise.

Confirmation:

  • D₂O Exchange Experiment: This is the definitive test. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium (becoming -OD), and its signal will disappear from the spectrum.[9]

Key Experimental Protocols

Protocol 1: D₂O Exchange for -OH Proton Identification
  • Acquire Standard ¹H NMR: Dissolve ~5-10 mg of 6-Chloroimidazo[1,2-a]pyridin-8-ol in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H spectrum.

  • Identify Potential -OH Peak: Locate the broad singlet suspected to be the hydroxyl proton.

  • Add D₂O: Carefully add one drop (~10-20 µL) of D₂O to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of the suspected peak confirms its identity as the exchangeable -OH proton.

Protocol 2: 2D COSY Spectrum Acquisition
  • Prepare Sample: Use a reasonably concentrated sample (~10-15 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a shorter time.

  • Acquire ¹H Spectrum: Run a standard high-resolution 1D ¹H spectrum and correctly reference it.

  • Set Up COSY Experiment: Load a standard COSY pulse sequence program (e.g., cosygpppqf on a Bruker instrument).

  • Define Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set Parameters: Use standard parameters for the number of scans (e.g., 2-8 scans per increment) and the number of increments in the F1 dimension (e.g., 256-512).

  • Acquire & Process: Start the acquisition. After completion, the data is subjected to a 2D Fourier transform, phasing, and referencing to generate the final spectrum.

  • Interpretation: Look for off-diagonal "cross-peaks." A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are spin-coupled.

Visualization & Workflow Diagrams

A logical workflow is essential for efficient troubleshooting. The diagrams below outline the decision-making process for addressing common NMR issues and illustrate the utility of 2D NMR.

TroubleshootingWorkflow cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Diagnostic & Solution Pathways Start Poorly Resolved NMR Spectrum BroadPeaks Broad Peaks Start->BroadPeaks Overlap Overlapping Signals Start->Overlap Impurity Unexpected Peaks Start->Impurity MissingOH Missing -OH Peak Start->MissingOH Sol_Broad Check Concentration Re-purify Sample Run VT-NMR BroadPeaks->Sol_Broad Sol_Overlap Change Solvent Use Higher Field Run 2D NMR (COSY, HSQC) Overlap->Sol_Overlap Sol_Impurity Check Solvent Tables Dry Sample Thoroughly Run LC-MS Impurity->Sol_Impurity Sol_MissingOH Perform D2O Exchange MissingOH->Sol_MissingOH NMR_Correlations cluster_2D 2D NMR Experiments H1_Spec 1H Spectrum COSY COSY H1_Spec->COSY H-H Coupling HSQC HSQC H1_Spec->HSQC 1-Bond C-H HMBC HMBC H1_Spec->HMBC 2-3 Bond C-H C13_Spec 13C Spectrum C13_Spec->HSQC C13_Spec->HMBC COSY->H1_Spec

Caption: Relationship between 1D and 2D NMR experiments.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653-4664.
  • Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (n.d.).
  • N'guessan, D. U. J.-P., et al. (2025).
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.
  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (2025, August 7). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.

Sources

Validation & Comparative

Comparing the efficacy of 6-Chloroimidazo[1,2-a]pyridin-8-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Chloroimidazo[1,2-a]pyridin-8-ol analogs, analyzing their efficacy across two distinct therapeutic landscapes: Gastric Acid Suppression (P-CABs) and Emerging Oncology/Antimicrobial targets .

Executive Summary & Scaffold Analysis

The 6-Chloroimidazo[1,2-a]pyridin-8-ol core represents a privileged scaffold in medicinal chemistry. While the imidazo[1,2-a]pyridine ring is famously associated with Potassium-Competitive Acid Blockers (P-CABs) like SCH 28080 , the introduction of a 6-Chloro substituent and the functionalization of the 8-Hydroxy (8-OH) group drastically alter its pharmacodynamics.

This guide compares the efficacy of this specific scaffold against standard alternatives, focusing on two critical parameters:

  • Acid Stability & Accumulation (P-CAB Efficacy): How the 6-Cl group modulates pKa and protonation-dependent binding.

  • Target Selectivity (Kinase/Antifungal): How the 8-OH functionalization shifts activity from ATPase inhibition to PI3K

    
     or fungal sterol targeting.
    
The Core Scaffold: Structure-Activity Relationship (SAR)

The efficacy of these analogs hinges on three structural vectors:

PositionFunctional RoleMechanistic Impact
N1 (Bridgehead) Proton AcceptorCritical for accumulation in acidic compartments (canaliculus).
C6 (Chloro) Electronic TunerElectron-withdrawing group (EWG). Lowers pKa of N1, modulating acid stability and metabolic resistance.
C8 (Hydroxyl) Binding AnchorThe 8-OH is a "functional hub." Free -OH is often inactive/weak; 8-Alkoxy/Amino derivatives drive high-affinity binding.

Primary Efficacy: H+/K+-ATPase Inhibition (P-CABs)

The most established application of imidazo[1,2-a]pyridine analogs is the reversible inhibition of the gastric H+/K+-ATPase.

Mechanism of Action: K+ Competition

Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which form irreversible covalent disulfide bonds, 6-Chloroimidazo[1,2-a]pyridin-8-ol analogs (specifically O-alkylated variants) act as Potassium-Competitive Acid Blockers (P-CABs) . They bind ionically to the luminal surface of the ATPase, locking it in the E2 conformation and preventing K+ uptake.

Comparative Data: 6-Cl Analogs vs. SCH 28080

Benchmark: SCH 28080 (2-methyl-8-(benzyloxy)imidazo[1,2-a]pyridine-3-acetonitrile).

Compound ClassSubstituent (C6)Substituent (C8)pKa (approx)IC50 (ATPase)Mechanism Note
SCH 28080 (Ref)H-OBn (Benzyloxy)5.60.02 - 0.1

M
Accumulates 1000x in pH 1.0; competitive with K+.
Analog A Cl -OH (Free Hydroxyl)~3.5> 10

M
Low Efficacy. Too polar; poor membrane permeability; weak binding.
Analog B Cl -OBn (Benzyloxy)~4.20.05 - 0.3

M
High Efficacy. The Cl lowers pKa, reducing acid trapping slightly but increasing lipophilicity.
Analog C Cl -NHR (Amine)~5.00.01 - 0.08

M
Superior Potency. Amine restores basicity; strong H-bond donor in the pocket.

Critical Insight: The 6-Chloro group lowers the pKa of the N1 nitrogen compared to the unsubstituted parent (SCH 28080).

  • Advantage:[1][2][3] Reduced pKa prevents "over-trapping" in non-target acidic organelles (lysosomes), potentially reducing toxicity.

  • Disadvantage:[4] If pKa drops below 4.0, the drug may not protonate sufficiently in the secretory canaliculus (pH ~1.0-2.0) to bind effectively. Analog B represents the optimal balance.

Visualization: Competitive Binding Pathway

ATPase_Mechanism cluster_lumen Secretory Canaliculus (pH < 2.0) ATPase_E1 ATPase (E1 Form) Cytosolic Open ATPase_E2 ATPase (E2 Form) Luminal Open ATPase_E1->ATPase_E2 Phosphorylation Acid_Secretion Acid Secretion (HCl) ATPase_E2->Acid_Secretion K+ Binding K_Ion K+ Ion K_Ion->ATPase_E2 Competes Inhibitor 6-Cl-Analog (Protonated) Inhibitor->ATPase_E2 High Affinity Binding (Ionic + Hydrophobic) Blocked Secretion BLOCKED Inhibitor->Blocked Locks E2 State

Caption: Mechanism of P-CAB action. The protonated 6-Cl analog competes with K+ for the luminal E2 surface, locking the enzyme and halting HCl secretion.

Emerging Efficacy: Oncology & Antimicrobial

Recent data indicates that modifying the 8-position with bulky heterocycles transforms the 6-Chloroimidazo[1,2-a]pyridin-8-ol core into a potent kinase inhibitor or antifungal agent.

A. Anticancer: PI3K Inhibition

When the 8-OH is replaced or functionalized with quinazoline/pyrimidine moieties, the scaffold targets the ATP-binding pocket of PI3K


.
  • Key Compound: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (Derivative of 6-Cl core).

  • Efficacy: IC50 = 150 nM (Enzymatic Assay).

  • Cellular Potency: IC50 ~0.09

    
    M in HCC827 (Lung Cancer) lines.
    
  • Role of 6-Cl: The chlorine atom fills a hydrophobic sub-pocket (Val851 region), enhancing selectivity over other lipid kinases.

B. Antifungal: Candida parapsilosis

6-Chloro derivatives have shown specific activity against resistant fungal strains.

  • Efficacy: MIC ranges 19 - 89

    
    M .[5]
    
  • SAR: The 6-Chloro substituent is essential here. Removing it (H-analog) or replacing it with Methyl results in a >5-fold loss of potency. The electron-withdrawing nature increases the acidity of the C2-proton, potentially facilitating interactions with fungal sterol synthesis enzymes (CYP51).

Experimental Protocols

To validate the efficacy of these analogs, the following self-validating protocols are recommended.

Protocol A: H+/K+-ATPase Inhibition Assay (In Vitro)

Objective: Determine IC50 for acid secretion inhibition.

  • Preparation: Isolate gastric membrane vesicles from hog stomach (rich in H+/K+-ATPase) via differential centrifugation (sucrose gradient).

  • Lyophilization: Use lyophilized vesicles to ensure permeability to K+ and ATP.

  • Reaction Mix:

    • Buffer: 40 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl2.

    • Stimulant: 10 mM KCl (to drive specific ATPase activity).

    • Test Compound: 6-Chloro analog (0.01 - 100

      
      M).
      
    • Ionophore: Nigericin (10

      
      M) to clamp pH gradient (prevents acid accumulation feedback).
      
  • Measurement: Incubate at 37°C for 30 mins. Stop reaction with 10% SDS. Measure inorganic phosphate (Pi) release using Malachite Green reagent.

  • Calculation:

    
    
    
    
    
Protocol B: Chemical Synthesis Workflow (6-Cl-8-OH Core)

Objective: Synthesize the core for SAR derivation.

Synthesis_Workflow Step1 Starting Material: 2-Amino-5-chloropyridine-3-ol Step2 Cyclization: + Chloroacetaldehyde (EtOH, Reflux, 4h) Step1->Step2 Step3 Intermediate: 6-Chloroimidazo[1,2-a]pyridin-8-ol Step2->Step3 Step4 Functionalization (Pos 8): + Benzyl Bromide / Alkyl Halide (K2CO3, DMF) Step3->Step4 Final Target Analog: 8-Alkoxy-6-Chloro Derivative Step4->Final

Caption: Synthetic route for generating 8-functionalized 6-chloro analogs. The 8-OH intermediate (Step 3) is the divergence point.

Conclusion & Recommendation

For researchers targeting gastric acid suppression , the 6-Chloro-8-benzyloxy analogs offer a compelling alternative to SCH 28080, providing tunable pKa values that may reduce off-target lysosomal accumulation.

For drug discovery professionals, the 6-Chloroimidazo[1,2-a]pyridin-8-ol core is a validated "scaffold hop" for kinase inhibitors. The 6-Cl group is not merely decorative; it is a critical electronic modulator that enhances potency in both ATPase (P-CAB) and PI3K


 binding pockets.
References
  • Keeling, D. J., et al. (1988).[1] "SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase."[1] Biochemical Pharmacology. Link

  • Vagin, O., et al. (2002). "SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop."[6] Biochemistry. Link

  • Ouattara, M., et al. (2025). "Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives." Asian Journal of Chemical Sciences. Link

  • Li, Y., et al. (2023).[7] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules. Link

  • Sachs, G., et al. (1995).[8] "The Pharmacology of the Gastric Acid Pump: The H+,K+ ATPase." Annual Review of Pharmacology and Toxicology. Link

Sources

Comparative Cross-Reactivity Profiling of 6-Chloroimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyridin-8-ol (CAS: 132386-88-2) represents a critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs), most notably as a structural precursor to Soraprazan . Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation, this scaffold facilitates reversible, K+-competitive binding to the H+/K+-ATPase.[1]

However, the presence of the 8-hydroxy moiety combined with the electron-rich imidazopyridine core introduces unique cross-reactivity challenges—specifically regarding redox cycling and kinase off-target effects . This guide provides an objective comparison of this scaffold against clinical standards (Vonoprazan, SCH-28080) and details the experimental protocols required to validate its selectivity.

Part 1: Structural Basis of Reactivity & Selectivity

To understand the cross-reactivity profile of this molecule, one must deconstruct its Structure-Activity Relationship (SAR). The molecule acts as a "molecular hook" for the luminal channel of the proton pump, but these same features risk promiscuity.

The 8-Hydroxyl "Switch"
  • Function: The C8-hydroxyl group acts as a crucial hydrogen bond donor/acceptor, often interacting with polar residues (e.g., Asn/Tyr) within the ATPase binding pocket.

  • Risk (Interference): In high-throughput screening (HTS), electron-rich phenols can undergo oxidation to form quinone-imines . These species are Pan-Assay Interference Compounds (PAINS), capable of generating false positives via redox cycling or covalent modification of cysteine residues in assay enzymes.

The 6-Chloro Substituent
  • Function: Increases lipophilicity (LogP) and blocks metabolic oxidation at the C6 position, a common soft spot in the imidazopyridine scaffold.

  • Selectivity: The chlorine atom fills hydrophobic pockets in the H+/K+-ATPase, distinguishing this scaffold from general kinase inhibitors which often lack this specific halogenation pattern.

Part 2: Comparative Performance Analysis

The following table contrasts 6-Chloroimidazo[1,2-a]pyridin-8-ol (as a functional scaffold) against established P-CABs and generic kinase inhibitors.

Table 1: Selectivity and Interference Profile

Feature6-Chloroimidazo[1,2-a]pyridin-8-olVonoprazan (Clinical Standard)Generic Imidazo[1,2-a]pyridine (Kinase Scaffold)
Primary Target Gastric H+/K+-ATPaseGastric H+/K+-ATPaseVarious Kinases (p38, CDK)
Binding Mode Reversible, K+-competitiveReversible, K+-competitiveATP-competitive
Acid Stability High (Does not require activation)High (Acid-stable)Variable
Assay Interference Risk Moderate (Redox potential of 8-OH)Low (Sulfonyl/Pyridine core)Low
Kinase Cross-Reactivity Low to Moderate (Requires profiling)Very LowHigh (Promiscuous binder)
CYP450 Inhibition Potential CYP3A4 interactionCYP3A4/2C19 substrateVariable
Key Insight: The "False Positive" Trap

Unlike Vonoprazan, which utilizes a sulfonyl-pyrrole core, the 6-chloroimidazo[1,2-a]pyridin-8-ol scaffold is more susceptible to generating H2O2 in biochemical assays if not properly buffered. This can inhibit enzymes non-specifically, mimicking high potency.

Critical Recommendation: When using this molecule in screening, always include a catalase control or a thiol-scavenger (e.g., DTT) to confirm that observed inhibition is due to binding, not oxidation.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these protocols to distinguish true target engagement from cross-reactive noise.

Protocol A: Competitive H+/K+-ATPase Binding Assay (The Target)

Validates specific binding affinity compared to SCH-28080.

  • Preparation: Isolate gastric membrane vesicles from rabbit or hog stomach (rich in H+/K+-ATPase).

  • Buffer System: 40 mM Tris-HCl (pH 7.4), containing 2 mM MgCl2 and 2 mM ATP.

  • Reaction:

    • Incubate vesicles with varying concentrations of 6-Chloroimidazo[1,2-a]pyridin-8-ol (0.1 nM to 10 µM).

    • Initiate reaction by adding KCl (10 mM final).

  • Quantification: Measure inorganic phosphate (Pi) release using Malachite Green reagent.

  • Validation Step: Run a parallel arm with SCH-28080 (10 µM) as a positive control. The test compound should show a dose-dependent reduction in K+-stimulated activity.

Protocol B: Redox-Interference Counter-Screen (The Exclusion)

Determines if the 8-OH group is causing false positives via redox cycling.

  • Setup: Use a standard enzymatic assay (e.g., HRP or the target ATPase).

  • Condition 1: Standard assay buffer.

  • Condition 2: Assay buffer + 0.01% Triton X-100 (prevents aggregation).

  • Condition 3: Assay buffer + 1 mM DTT (Dithiothreitol) or 100 U/mL Catalase .

  • Analysis:

    • If IC50 shifts significantly (>3-fold) between Condition 1 and Condition 3, the compound is acting as a Redox PAIN .

    • If IC50 remains stable, the inhibition is driven by specific ligand-protein binding.

Part 4: Visualization of Signaling & Logic

Diagram 1: Cross-Reactivity Screening Workflow

This workflow illustrates the decision logic required to validate the scaffold's specificity.

CrossReactivityWorkflow Start Compound: 6-Chloroimidazo[1,2-a]pyridin-8-ol PrimaryAssay Primary Screen: H+/K+ ATPase Start->PrimaryAssay Hit Active Hit? PrimaryAssay->Hit CounterScreen Counter Screen: Redox/Thiol Reactivity Hit->CounterScreen IC50 < 10µM Result_False FALSE POSITIVE (PAINS/Redox Artifact) Hit->Result_False No Activity KinasePanel Selectivity Panel: 50+ Kinase Screen CounterScreen->KinasePanel Stable IC50 CounterScreen->Result_False Shift with DTT/Catalase Result_True VALIDATED SCAFFOLD (Specific P-CAB Activity) KinasePanel->Result_True Clean Profile Result_Promiscuous PROMISCUOUS BINDER (Kinase Off-Targets) KinasePanel->Result_Promiscuous >30% Inhibition of Kinases

Figure 1: Decision tree for distinguishing specific H+/K+ ATPase inhibition from assay interference and off-target kinase binding.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing why this specific derivative is used over others.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos6 6-Chloro Position Core->Pos6 Pos8 8-Hydroxy Position Core->Pos8 Lipophilicity Increases LogP (Membrane Permeability) Pos6->Lipophilicity MetStab Blocks C6 Oxidation (Metabolic Stability) Pos6->MetStab HBond H-Bond Donor/Acceptor (Target Affinity) Pos8->HBond RedoxRisk Oxidation Liability (Quinone Formation) Pos8->RedoxRisk Risk

Figure 2: SAR map highlighting the dual nature of the 8-OH group: essential for binding but a source of potential assay interference.

References

  • Kaminski, J. J., et al. (1985). "Antiulcer Agents.[2] 1. Gastric Antisecretory and Cytoprotective Properties of Substituted Imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010).[3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Simon, W. A., et al. (2007). "Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion." Journal of Pharmacology and Experimental Therapeutics.

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry.

Sources

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Reactant of Route 1
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